5-(6-amino-8-bromo-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
Description
Classification as a Modified Purine (B94841) Nucleoside Analog
8-Bromo-2'-deoxyadenosine is classified as a modified purine nucleoside analog. medchemexpress.commedchemexpress.com This means it is a synthetic derivative of a natural building block of DNA. Structurally, it consists of a purine base, 8-bromo-adenine, linked to a deoxyribose sugar. ontosight.ai The key modifications that distinguish it from the naturally occurring nucleoside, 2'-deoxyadenosine (B1664071), are the substitution of a hydrogen atom with a bromine atom at the 8th position of the purine ring and the absence of a hydroxyl group at the 2' position of the ribose sugar, which defines it as a deoxy-nucleoside. ontosight.ai These alterations, particularly the bulky bromine atom at the 8-position, confer unique chemical and physical properties upon the molecule, influencing its conformation and interactions within a DNA structure. researchgate.netrsc.org
Table 1: Chemical Properties of 8-Bromo-2'-deoxyadenosine This interactive table summarizes key chemical identifiers and properties of the compound.
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (2R,3S,5R)-5-(6-amino-8-bromopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | nih.gov |
| Molecular Formula | C10H12BrN5O3 | ontosight.ainih.gov |
| Molecular Weight | 307.12 g/mol | ontosight.ai |
| CAS Number | 14985-44-5 | nih.gov |
| Description | A white crystalline solid, soluble in water. | ontosight.ai |
Historical Context and Evolution of Research Perspectives
The study of modified nucleosides began in 1957 with the discovery of pseudouridine (B1679824) in yeast RNA, which introduced the concept of a "fifth nucleotide". nih.gov This field gained significant momentum in the following decades, driven by technological advancements that enabled the synthesis and characterization of numerous analogs. nih.govfrontiersin.org
Initially, research involving 8-bromo-substituted purines focused on their synthesis and basic chemical properties. oup.comresearchgate.net A significant evolution in research perspective occurred with the discovery that bulky substituents at the 8-position of a purine base favor the syn conformation around the N-glycosidic bond, in contrast to the typical anti conformation found in standard B-DNA. researchgate.netbiosyn.com This property made 8-Bromo-2'-deoxyadenosine and its guanosine (B1672433) counterpart, 8-Bromo-2'-deoxyguanosine (B1139848), invaluable tools for studying alternative DNA structures, most notably Z-DNA. researchgate.netrsc.orgbiosyn.comnih.gov Research showed that the incorporation of these modified nucleosides could stabilize the left-handed Z-DNA helix. researchgate.netrsc.org Further research has expanded to explore the photochemical properties of 8-Bromo-2'-deoxyadenosine, its role in forming specific DNA lesions, and its use in cross-linking studies to investigate protein-DNA interactions. biosyn.comnih.gov
Overview of Biological and Mechanistic Relevance in Scientific Inquiry
8-Bromo-2'-deoxyadenosine has become a versatile tool in molecular biology and chemical biology for investigating various cellular processes. Its unique properties allow researchers to probe complex mechanisms that would be difficult to study with natural nucleosides alone.
One major area of application is in the study of DNA structure and conformation. The bromine atom at the C8 position forces the nucleoside into a syn conformation, making it a crucial probe for investigating DNA structures that accommodate this conformation, such as G-quadruplexes and Z-DNA. researchgate.netbiosyn.com For instance, the partial bromination of guanine (B1146940) and cytosine residues in poly(dG-dC) sequences was shown to stabilize the Z-DNA form under physiological conditions. researchgate.netrsc.org
The compound is also instrumental in studying DNA damage and repair. It is used to investigate the kinetics of oxidative DNA damage and reactions involving glycosidic bond cleavage. biosynth.com The photolabile nature of the carbon-bromine bond is another key feature; upon UV photolysis, the bond cleaves to form a C8 radical. nih.gov This reactivity has been harnessed to induce specific types of DNA damage in a controlled manner. The resulting C8 radical can trigger a cascade of reactions, including intramolecular hydrogen abstraction from the sugar moiety to form a C5' radical. nih.govacs.orgnih.gov This C5' radical can then cyclize, creating a covalent bond between the sugar and the base and forming a lesion known as 5',8-cyclo-2'-deoxyadenosine. nih.govnih.govnih.gov This process provides a direct method for studying the formation and biological consequences of such tandem lesions, which are also formed by ionizing radiation. nih.govacs.org
Furthermore, 8-Bromo-2'-deoxyadenosine is used in photochemical cross-linking studies to map the interactions between DNA and proteins. biosyn.com Its ability to be converted into other derivatives, such as 8-azido-2'-deoxyadenosine, further expands its utility as a photoreactive probe. researchgate.net
Table 2: Research Applications of 8-Bromo-2'-deoxyadenosine This interactive table provides a summary of the key research applications for the compound.
| Application Area | Specific Use | Key Findings | Source |
|---|---|---|---|
| DNA Structure Analysis | Probing syn-anti conformational preferences. | The bulky 8-bromo group favors the syn conformation, which helps stabilize alternative DNA structures like Z-DNA. | researchgate.netrsc.orgbiosyn.comnih.gov |
| DNA Damage & Repair | Studying kinetics of oxidative damage and creating specific lesions. | Can be used to measure kinetics of DNA damage and induce the formation of 5',8-cyclo-2'-deoxyadenosine upon photolysis. | nih.govbiosynth.comnih.gov |
| Photochemistry | Inducing photochemical cross-linking. | The photolabile C-Br bond allows for its use in cross-linking studies to probe protein-DNA complexes. | biosyn.com |
| Radical Chemistry | Selective generation of DNA radicals. | Reaction with hydrated electrons or UV light leads to a C8 radical, which can translocate to the C5' position, enabling studies of specific radical intermediates. | nih.govacs.orgnih.gov |
| Synthetic Chemistry | Precursor for other modified nucleosides. | Serves as a starting material for the synthesis of other derivatives, such as 8-azido-2'-deoxyadenosine, used as photoreactive probes. | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(6-amino-8-bromopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN5O3/c11-10-15-7-8(12)13-3-14-9(7)16(10)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBIVXMQFIQOGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C3=NC=NC(=C3N=C2Br)N)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40933787 | |
| Record name | 8-Bromo-9-(2-deoxypentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40933787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14985-44-5 | |
| Record name | NSC79220 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79220 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Bromo-9-(2-deoxypentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40933787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivative Chemistry of 8 Bromo 2 Deoxyadenosine
Chemical Synthesis Routes for 8-Bromo-2'-deoxyadenosine and its Analogues
The synthesis of 8-Bromo-2'-deoxyadenosine is a fundamental process for introducing a versatile handle for further chemical modifications of the purine (B94841) ring. The primary and most direct method involves the electrophilic bromination of 2'-deoxyadenosine (B1664071). This reaction is typically carried out using bromine in a buffered solution, such as an aqueous sodium acetate (B1210297) solution, to control the pH and prevent degradation of the acid-sensitive glycosidic bond. researchgate.net
Variations of this method have been developed to accommodate different starting materials and to synthesize related analogues. For instance, the bromination of unprotected 2-amino-2'-deoxyadenosine (B14560) has been successfully achieved using a mixture of bromine, acetic acid, and sodium acetate, yielding 2-amino-8-bromo-2'-deoxyadenosine with high efficiency (87% yield). nih.gov Another approach involves the bromination of a protected precursor, such as 3'-O-methoxyacetyl-2'-deoxyadenosine, which can then be deprotected to yield the final product. tandfonline.com These methods provide robust access to 8-brominated purine nucleosides, which are key intermediates for the synthesis of a wide array of derivatives.
| Starting Material | Reagents | Product | Yield | Reference |
| 2'-deoxyadenosine | Bromine, Sodium Acetate (aqueous) | 8-Bromo-2'-deoxyadenosine | N/A | researchgate.net |
| 2-amino-2'-deoxyadenosine | Br2 / AcOH / AcONa | 2-amino-8-bromo-2'-deoxyadenosine | 87% | nih.gov |
| 3'-O-methoxyacetyl-2'-deoxyadenosine | Bromine, Dioxane/Na3PO4 | 8-Bromo-3'-O-methoxyacetyl-2'-deoxyadenosine | >85% | tandfonline.com |
Photochemistry of 8-Bromo-2'-deoxyadenosine
The photochemical behavior of 8-Bromo-2'-deoxyadenosine is of significant interest as it provides a direct pathway to the formation of specific DNA lesions, particularly the 5',8-cyclopurine structures. nih.govnih.gov This process is initiated by the absorption of UV light and proceeds through a well-defined radical cascade mechanism. nih.gov
Upon exposure to UV radiation, the primary photochemical event is the homolytic cleavage of the relatively weak carbon-bromine (C-Br) bond at the C8 position of the adenine (B156593) base. nih.gov This photolytic scission results in the formation of a highly reactive purin-8-yl radical (C8 radical) and a bromine radical. nih.govnih.gov The efficiency of this bond cleavage confirms the role of 8-brominated nucleosides as photosensitizing agents. nih.gov
Following the formation of the C8 radical, the subsequent reaction pathway is highly dependent on the solvent environment. In solvents like water or acetonitrile (B52724), the C8 radical undergoes a rapid intramolecular hydrogen abstraction from the C5' position of the adjacent deoxyribose sugar moiety. nih.gov This process is a key step that transfers the radical center from the purine base to the sugar, generating a C5' radical. nih.govnih.gov This intramolecular hydrogen atom transfer is thermodynamically and kinetically feasible. nih.gov In contrast, in a solvent like methanol (B129727), the primary reaction is hydrogen abstraction from the solvent itself. nih.gov
The C5' radical generated via intramolecular hydrogen abstraction is poised for cyclization. nih.gov The radical center at the C5' position attacks the C8 position of the purine base, forming a new covalent bond and resulting in the formation of 5',8-Cyclo-2'-deoxyadenosine. nih.govnih.gov This cyclization reaction is a unimolecular process for which a rate constant of 1.8 x 10⁵ s⁻¹ has been measured in acetonitrile. nih.gov The formation of this lesion introduces significant distortion into the DNA helix due to the new covalent bond between the sugar and the base. nih.gov The cyclization produces two diastereomers, (5'R) and (5'S), with the reaction in acetonitrile showing a preference for the (5'R) form. nih.govsemanticscholar.org
| Photochemical Process | Key Intermediate(s) | Final Product(s) | Yield (in CH3CN) | Diastereomeric Ratio ((5'R):(5'S)) | Reference |
| UV Photolysis | C8 radical, C5' radical | 5',8-Cyclo-2'-deoxyadenosine | 65% | 1.7 | nih.gov |
Preparation of 8-Substituted-2'-deoxyadenosine Derivatives via Nucleophilic Displacement
The bromine atom at the C8 position of 8-Bromo-2'-deoxyadenosine is an excellent leaving group, making the compound a versatile substrate for nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at the 8-position, creating a diverse library of modified nucleosides.
A common application is the reaction with various amines to produce 8-amino-substituted derivatives. For example, refluxing 8-Bromo-2'-deoxyadenosine with a specific amine, such as 4-(trifluoromethoxy)benzylamine, in methanol results in the displacement of the bromide and the formation of the corresponding 8-N-substituted product, 8-(4-Trifluoromethoxy)benzylamino-2'-deoxyadenosine. nih.gov Similarly, reactions with ammonia (B1221849) or other primary and secondary amines can be used to synthesize various 8-aminoadenine derivatives. researchgate.net These reactions provide a straightforward method for modifying the electronic and steric properties of the adenine base, which is useful for probing DNA-protein interactions and developing novel therapeutic agents.
| Nucleophile | Reaction Conditions | Product | Reference |
| 4-(trifluoromethoxy)benzylamine | Methanol, Reflux | 8-(4-Trifluoromethoxy)benzylamino-2'-deoxyadenosine | nih.gov |
| Ammonia, primary and secondary amines | Aqueous solution | 8-amino-2'-deoxyadenosine derivatives | researchgate.net |
Interactions of 8 Bromo 2 Deoxyadenosine with Dna and Nucleic Acids
Integration and Incorporation into DNA and Oligonucleotide Structures
8-Bromo-2'-deoxyadenosine (8-Br-dA) can be incorporated into DNA and oligonucleotide structures through standard phosphoramidite (B1245037) chemistry during solid-phase synthesis. This allows for the site-specific introduction of this modified nucleoside into synthetic DNA strands. The ability to integrate 8-Br-dA into oligonucleotides is crucial for studying its effects on DNA structure, stability, and its interactions with various enzymes. The presence of the bulky bromine atom at the C8 position of the purine (B94841) ring influences the glycosidic bond conformation, favoring the syn conformation over the more common anti conformation found in canonical DNA. This conformational preference is a key factor in the structural perturbations observed in DNA duplexes containing this modification.
Structural and Conformational Perturbations in DNA
The incorporation of 8-Bromo-2'-deoxyadenosine into the DNA double helix introduces significant structural and conformational changes. These perturbations stem primarily from the steric bulk of the bromine atom and its influence on the glycosidic torsion angle.
The hydrogen bonding patterns within a DNA duplex are critical for its stability and specific base pairing. The introduction of 8-Br-dA can alter these interactions. While the Watson-Crick face of the adenine (B156593) base remains available for hydrogen bonding with thymine, the altered syn conformation can affect the geometry of the base pair. This can lead to changes in the strength and dynamics of the hydrogen bonds. Research into 8-substituted purine derivatives shows that modifications at the C8 position can influence the stability of hydrogen-bonded complexes, which is primarily dependent on the number and arrangement of intermolecular hydrogen bonds. acs.orgnih.gov
Studies have shown that the presence of 8-Br-dA generally has a destabilizing effect on the thermal stability of double-stranded DNA. researchgate.net The steric clash between the bromine atom and the sugar-phosphate backbone, a consequence of the favored syn conformation, can introduce strain into the duplex. This strain can lead to a decrease in the melting temperature (Tm) of the DNA duplex, indicating reduced stability. The extent of destabilization can depend on the sequence context and the number of 8-Br-dA modifications within the oligonucleotide.
Table 1: Impact of 8-Substituted Deoxyadenosine (B7792050) Analogs on DNA Duplex Stability
| Modification | Effect on Duplex Stability | Conformational Preference |
|---|---|---|
| 8-Bromo-2'-deoxyadenosine | Destabilizing | syn |
| 8-Oxo-2'-deoxyadenosine | Context-dependent | syn/anti equilibrium |
| Unmodified 2'-deoxyadenosine (B1664071) | Stable | anti |
The accommodation of the bulky 8-bromo group in the syn conformation within a B-form DNA helix can cause significant local distortions. These distortions can include alterations in the helical twist, slide, and roll parameters at and near the modification site. Such structural perturbations are important as they can be recognized by DNA repair enzymes. For instance, the related lesion 8,5'-cyclo-2'-deoxyadenosine (B1254554), which also forces a rigid conformation, introduces a significant helical distortion that is recognized by the nucleotide excision repair (NER) pathway. nih.govnih.gov While 8-Br-dA does not form a covalent bond with the sugar, the conformational strain it induces can similarly alter the global structure of the DNA helix, potentially impacting protein-DNA interactions. researchgate.net
Formation and Characterization of DNA Adducts and Lesions
8-Bromo-2'-deoxyadenosine is not only a synthetic modification but can also be formed in vivo as a DNA lesion under specific pathological conditions.
During inflammatory responses, immune cells such as neutrophils and eosinophils produce reactive halogen species. nih.gov Eosinophils, in particular, secrete eosinophil peroxidase, which generates hypobromous acid (HOBr). nih.govjci.org This potent oxidizing and brominating agent can react with cellular components, including DNA. The reaction of HOBr with 2'-deoxyadenosine residues in DNA can lead to the formation of 8-Bromo-2'-deoxyadenosine, along with other brominated nucleosides like 8-bromo-2'-deoxyguanosine (B1139848). nih.govnih.gov Therefore, the presence of 8-Br-dA in cellular DNA can serve as a biomarker for inflammation-mediated oxidative stress and associated DNA damage. nih.govnih.gov The formation of such lesions highlights a direct chemical link between chronic inflammation and the generation of potentially mutagenic DNA damage. nih.gov
Hydroxyl Radical-Induced Formation of 5',8-Cyclopurine-2'-deoxynucleosides
The interaction of hydroxyl radicals with DNA can lead to the formation of various lesions, including 5',8-cyclopurine-2'-deoxynucleosides. This process involves a two-step mechanism. Initially, a hydroxyl radical abstracts a hydrogen atom from the C5' position of the deoxyribose sugar moiety, resulting in the formation of a C5' radical. Subsequently, this sugar radical attacks the C8 position of the purine base, leading to the formation of a covalent bond between C5' of the sugar and C8 of the base. This cyclization reaction can occur with 2'-deoxyadenosine to form 8,5'-cyclo-2'-deoxyadenosine (cdA).
While direct studies on the hydroxyl radical-induced formation of 5',8-cyclopurine-2'-deoxynucleosides specifically from 8-Bromo-2'-deoxyadenosine are not detailed in the provided information, the general mechanism suggests that the presence of a bromine atom at the C8 position could influence this reaction. The initial step of hydrogen abstraction from the C5' position would likely proceed similarly. However, the subsequent intramolecular attack of the C5' radical on the C8 position would necessitate the displacement of the bromine atom. This reaction pathway would be a key difference from the reaction with unmodified deoxyadenosine.
The stereochemistry of the resulting cyclopurine lesion is influenced by the conformation of the DNA. In single-stranded DNA, the (5'R)-diastereomers of cyclopurine deoxynucleosides are predominantly formed, while in double-stranded DNA, the (5'S)-diastereomers are the major products. thebiogrid.org
| Factor | Influence on Formation | Predominant Diastereomer |
|---|---|---|
| DNA Conformation (Single-stranded) | Higher yield of cyclopurine deoxynucleosides compared to double-stranded DNA. thebiogrid.org | (5'R)-diastereomer thebiogrid.org |
| DNA Conformation (Double-stranded) | Lower yield of cyclopurine deoxynucleosides compared to single-stranded DNA. thebiogrid.org | (5'S)-diastereomer thebiogrid.org |
Electron-Induced DNA Damage and Single-Strand Break Formation
Electron attachment to 8-Bromo-2'-deoxyadenosine is a critical event in electron-induced DNA damage. The bromine atom at the C8 position makes the molecule susceptible to dissociative electron attachment, leading to the formation of a bromide anion and a deoxyadenosine-8-yl radical. This initial step is highly exergonic, particularly in an aqueous solution. jst.go.jp
Following the formation of the purine radical, intramolecular hydrogen atom transfer can occur from the sugar moiety (specifically from the C3' or C5' positions) to the C8 position of the adenine base. This transfer is both thermodynamically and kinetically feasible. The subsequent fate of the sugar radical leads to strand breaks. Cleavage of the O-P bond at either the 3' or 5' position can occur, which is equivalent to a single-strand break in the DNA backbone. jst.go.jp The C5' radical can also be stabilized through the formation of a 5',8-cycloadenosine structure. jst.go.jp
Theoretical studies on 8-bromo-2'-deoxyadenosine 3',5'-diphosphate as a model system have shown that the activation barrier for O-P bond cleavage is relatively low after the hydrogen transfer step. jst.go.jp This mechanism suggests that the incorporation of 8-Bromo-2'-deoxyadenosine into DNA can sensitize it to radiation-induced damage, leading to an increased frequency of single-strand breaks.
Interaction with DNA Replication and Repair Machinery
Evaluation of Miscoding Properties and Mutagenic Potential with Human DNA Polymerases
The mutagenic potential of 8-Bromo-2'-deoxyadenosine (8-Br-dAdo) appears to be low. Studies have shown that when an 8-Br-dAdo-modified template was used, only the correct corresponding base was incorporated by DNA polymerases. jst.go.jp This suggests that, unlike other halogenated nucleobases such as 8-bromo-2'-deoxyguanosine which can lead to mispairing, 8-Br-dAdo does not appear to cause significant miscoding during DNA replication. jst.go.jp
In contrast, other oxidative lesions like 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) are known to have a dual coding potential, pairing with both cytosine and adenine, which can lead to mutations. nih.govnih.gov The structural basis for this dual coding potential in 8-oxodG is related to its ability to adopt a syn conformation, which allows for Hoogsteen base pairing with adenine. nih.govnih.gov The lack of observed miscoding for 8-Br-dAdo suggests that it may not adopt a stable conformation that facilitates mispairing with incoming nucleotides when encountered by human DNA polymerases.
Bypass Mechanisms by Various DNA Polymerases
Bulky DNA lesions can block the progression of replicative DNA polymerases. To overcome this, cells employ specialized translesion synthesis (TLS) polymerases. embopress.orgnih.gov These polymerases have more open active sites that can accommodate distorted DNA templates. While specific studies on the bypass of 8-Bromo-2'-deoxyadenosine by a wide range of human DNA polymerases are not extensively detailed, inferences can be drawn from the bypass of structurally similar bulky lesions.
Human polymerase η (Pol η) is known to be involved in the bypass of various DNA lesions. embopress.orgnih.gov For instance, Pol η can catalyze translesion synthesis past bulky adducts and intrastrand cross-links. embopress.org The efficiency and fidelity of bypass depend on the specific lesion and the polymerase involved. For some lesions, Pol η can incorporate the correct nucleotide, while for others, it may be more error-prone. nih.govnih.gov Given that 8-Br-dAdo does not appear to be highly mutagenic, it is plausible that TLS polymerases can bypass this lesion with relatively high fidelity. jst.go.jp
| Polymerase | General Function in TLS | Fidelity |
|---|---|---|
| Polymerase η (Pol η) | Bypasses a variety of DNA lesions, including UV-induced photoproducts and bulky adducts. embopress.orgnih.gov | Can be both accurate and error-prone depending on the lesion. nih.govnih.gov |
| Polymerase κ (Pol κ) | Participates in the bypass of certain DNA adducts. nih.gov | Generally considered to be an error-prone polymerase. |
| Polymerase ι (Pol ι) | Can incorporate nucleotides opposite damaged bases, often with low fidelity. | Highly error-prone for many lesions. |
| Polymerase ζ (Pol ζ) | Primarily involved in the extension step after a nucleotide has been inserted opposite a lesion by another TLS polymerase. | Contributes to both error-free and error-prone bypass. |
Recognition and Processing by Nucleotide Excision Repair Pathways
Nucleotide excision repair (NER) is a major DNA repair pathway responsible for removing a wide variety of bulky, helix-distorting DNA lesions. wikipedia.orgeur.nl The global genome NER (GG-NER) sub-pathway continuously scans the genome for such distortions. wikipedia.org The key damage sensor in GG-NER is the XPC-RAD23B complex. nih.govnih.gov This complex recognizes the helical distortion caused by the lesion rather than the lesion itself.
Given that 8-Bromo-2'-deoxyadenosine is a bulky lesion, it is expected to be recognized and repaired by the NER pathway. The presence of the large bromine atom at the C8 position would likely cause a significant distortion in the DNA double helix, making it a substrate for the XPC-RAD23B complex. nih.govnih.gov Once the lesion is recognized, the NER machinery is assembled, leading to the excision of a short, single-stranded DNA fragment containing the lesion. wikipedia.orgeur.nl The resulting gap is then filled in by DNA synthesis, using the undamaged strand as a template, and the final nick is sealed by a DNA ligase. wikipedia.org
While direct experimental evidence for the NER of 8-Bromo-2'-deoxyadenosine is not provided, the general mechanism of NER for bulky adducts strongly suggests its involvement in the repair of this lesion. nih.govnih.gov
Chemical Reactions with Thiols and Subsequent Adduct Formation under Physiological Mimetic Conditions
8-Bromo-2'-deoxyadenosine can react with thiols, such as cysteine, under physiological conditions. jst.go.jpnih.gov In a reaction incubated at pH 7.2 and 37°C, 8-bromoadenosine (B559644) reacts with cysteine to form 8-S-L-cysteinyladenosine. nih.gov Similar reactivity is observed for 8-bromo-2'-deoxyadenosine. nih.gov The reaction rate increases as the pH becomes more alkaline. nih.gov
The resulting 8-S-L-cysteinyladenosine adduct is not entirely stable and degrades over time, with a reported half-life of 15 hours under the aforementioned physiological conditions. nih.gov The formation of such adducts in DNA could have significant biological consequences. If 8-Br-dAdo incorporated into DNA reacts with endogenous thiols like glutathione (B108866) or cysteine residues in nearby proteins, it could lead to the formation of bulky DNA-thiol adducts. These adducts could further interfere with DNA replication and transcription, and potentially be mutagenic. jst.go.jp
| 8-Bromoadenine Derivative | Reaction with Cysteine | Product | Significance |
|---|---|---|---|
| 8-Bromoadenosine | Reacts at pH 7.2 and 37°C. nih.gov | 8-S-L-cysteinyladenosine nih.gov | Demonstrates the potential for adduct formation under physiological conditions. nih.gov |
| 8-Bromo-2'-deoxyadenosine | Similar reactivity to 8-bromoadenosine. nih.gov | 8-S-L-cysteinyl-2'-deoxyadenosine | Suggests that this lesion in DNA can form adducts with thiols. jst.go.jp |
| 8-Bromoadenosine 3',5'-cyclic monophosphate | Reacts with cysteine. nih.gov | 8-S-L-cysteinyladenosine 3',5'-cyclic monophosphate | Indicates that the adenine moiety is reactive regardless of the sugar-phosphate backbone. nih.gov |
Cellular and Molecular Biological Effects of 8 Bromo 2 Deoxyadenosine
Modulation of DNA Synthesis and Cell Cycle Progression
Mechanisms of DNA Synthesis Inhibition as a Purine (B94841) Nucleoside Analog
8-Bromo-2'-deoxyadenosine is classified as a purine nucleoside analog, a group of compounds known for their significant antitumor activities. medchemexpress.com The anticancer effects of these analogs, including 8-bromo-2'-deoxyadenosine, are largely attributed to their ability to inhibit DNA synthesis and induce apoptosis, a form of programmed cell death. medchemexpress.com As an analog of the natural purine nucleoside, 2'-deoxyadenosine (B1664071), its structure allows it to interfere with the normal processes of DNA replication.
The primary mechanism of action involves its intracellular conversion into the corresponding triphosphate derivative. This phosphorylated form then competes with the natural deoxyadenosine (B7792050) triphosphate (dATP) for incorporation into the growing DNA strand by DNA polymerases. Once incorporated, the presence of the bromine atom at the 8th position of the adenine (B156593) base can disrupt the normal helical structure of DNA and hinder the progression of the DNA polymerase enzyme, leading to chain termination or the creation of dysfunctional DNA. This disruption effectively halts DNA replication, a critical process for rapidly dividing cancer cells.
Impact on Cell Cycle Kinetics and Phases, including S-phase Accumulation
The inhibition of DNA synthesis by 8-bromo-2'-deoxyadenosine has a direct and profound impact on the cell cycle, the series of events that take place in a cell leading to its division and duplication. The cell cycle is tightly regulated and consists of four main phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). The S phase is particularly crucial as it is the period during which DNA replication occurs.
Treatment of cells with 8-bromo-2'-deoxyadenosine and similar nucleoside analogs leads to a noticeable disruption in cell cycle progression. A common observation is the accumulation of cells in the S phase. nih.gov This S-phase arrest occurs because the cells are unable to complete DNA replication due to the inhibitory effects of the analog. The cell's internal checkpoint mechanisms detect the incomplete or damaged DNA and halt the cycle to prevent the propagation of genetic errors.
The extent of cell cycle perturbation is often dependent on the concentration of the analog and the duration of exposure. At concentrations near the EC50 (the concentration that causes 50% of the maximum effect), a significant number of cells accumulate in the S phase, with a large portion in the early stages of this phase. nih.gov However, at higher concentrations, cells may be arrested at the G1/S border, indicating a blockage of the processes required for the initiation of DNA synthesis. nih.gov This suggests that at higher concentrations, the inhibition of enzymes like ribonucleotide reductase may play a more dominant role, depleting the necessary deoxyribonucleotides for S phase entry.
The table below summarizes the effects of different concentrations of nucleoside analogs on cell cycle progression, based on findings from related compounds.
| Concentration | Effect on Cell Cycle | Primary Mechanism |
| Low (near EC50) | Accumulation of cells in S phase | Incorporation into DNA, leading to chain termination |
| High (>EC95) | Blockade at the G1/S border | Inhibition of enzymes required for DNA synthesis initiation |
This targeted disruption of the S phase is a key aspect of the antitumor activity of purine nucleoside analogs like 8-bromo-2'-deoxyadenosine, as it selectively affects rapidly proliferating cancer cells that are heavily reliant on continuous DNA synthesis for their survival and growth.
Induction of Apoptosis and Programmed Cell Death Pathways
Activation of Pro-apoptotic Cascades in Cellular Systems
The cellular stress induced by DNA synthesis inhibition and the accumulation of damaged DNA by 8-bromo-2'-deoxyadenosine ultimately triggers apoptosis, a highly regulated process of programmed cell death. This process is crucial for removing damaged or unwanted cells and is initiated through complex signaling cascades involving a family of proteases called caspases.
The apoptotic pathway can be broadly divided into two main routes: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. 8-bromo-2'-deoxyadenosine and other DNA-damaging agents can activate both pathways.
In the extrinsic pathway, the binding of extracellular ligands to death receptors on the cell surface leads to the recruitment of adaptor proteins like FADD (Fas-Associated Death Domain). nih.govresearchgate.net This, in turn, recruits and activates procaspase-8, the initiator caspase of this pathway. nih.govmdpi.com Activated caspase-8 can then directly activate downstream effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis. mdpi.comnih.gov
The intrinsic pathway is triggered by intracellular stress signals, such as DNA damage. This leads to the release of pro-apoptotic proteins, most notably cytochrome c, from the mitochondria. researchgate.net Released cytochrome c binds to Apaf-1 (Apoptotic protease-activating factor 1) and procaspase-9 to form a complex known as the apoptosome. researchgate.net Within the apoptosome, procaspase-9 is activated, which then cleaves and activates the same effector caspases as the extrinsic pathway, leading to a convergence of the two cascades. researchgate.net
Studies have shown that treatment with compounds that induce DNA damage leads to the activation of these key caspases, confirming the induction of apoptosis. The activation of caspase-8 is a critical event, as it can also cleave a protein called Bid, which then translocates to the mitochondria and amplifies the apoptotic signal through the intrinsic pathway. nih.gov
Cellular Responses and Morphological Changes Associated with Apoptosis
The activation of the caspase cascade initiates a series of events that result in characteristic morphological and biochemical changes within the cell, ultimately leading to its controlled dismantling. These changes are a hallmark of apoptosis and serve to distinguish it from necrosis, another form of cell death that is typically uncontrolled and inflammatory.
One of the earliest and most prominent features of apoptosis is cell shrinkage and rounding. The cytoskeleton, which provides structural support to the cell, is broken down by caspases, causing the cell to lose its shape and detach from its neighbors.
Another key event is chromatin condensation and nuclear fragmentation. The DNA, which is normally diffuse within the nucleus, condenses into dense masses. The nuclear envelope may also break down, and the DNA is often cleaved by endonucleases into fragments of specific sizes, creating a characteristic "laddering" pattern when analyzed by gel electrophoresis. This internucleosomal DNA fragmentation is a direct consequence of the activation of caspase-activated DNase (CAD).
The cell membrane also undergoes significant changes. The phospholipid phosphatidylserine, which is normally located on the inner leaflet of the plasma membrane, flips to the outer surface. This serves as an "eat me" signal for phagocytic cells, such as macrophages, which then engulf the apoptotic cell and its fragments, preventing the release of cellular contents and subsequent inflammation.
Finally, the cell breaks down into smaller, membrane-bound vesicles known as apoptotic bodies. These bodies contain fragments of the cytoplasm and nucleus and are efficiently cleared by phagocytes. This orderly process ensures that the dying cell is removed without causing damage to the surrounding tissue.
The table below summarizes the key morphological and biochemical changes associated with apoptosis induced by agents like 8-bromo-2'-deoxyadenosine.
| Cellular Component | Morphological/Biochemical Change | Functional Consequence |
| Cell Shape | Shrinkage and rounding | Detachment from surrounding cells |
| Nucleus | Chromatin condensation and fragmentation | Irreversible genetic damage |
| DNA | Internucleosomal fragmentation | Cessation of cellular function |
| Plasma Membrane | Phosphatidylserine externalization | Recognition and engulfment by phagocytes |
| Cell Integrity | Formation of apoptotic bodies | Controlled removal of cellular debris |
Investigational Antitumor Activity and Cellular Mechanisms
The ability of 8-bromo-2'-deoxyadenosine to inhibit DNA synthesis and induce apoptosis forms the basis of its investigational antitumor activity. As a purine nucleoside analog, it belongs to a class of compounds that have demonstrated broad effectiveness against various cancers, particularly indolent lymphoid malignancies. medchemexpress.com The selective toxicity of these agents towards cancer cells is largely due to their high proliferative rate, which makes them more susceptible to drugs that target DNA replication.
The cellular mechanisms underlying the antitumor effects of 8-bromo-2'-deoxyadenosine are multifaceted. The primary mechanism, as discussed, is the disruption of DNA synthesis. In cancer cells, where cell division is uncontrolled, the constant need for DNA replication makes this a highly vulnerable process. By acting as a fraudulent building block for DNA, 8-bromo-2'-deoxyadenosine effectively throws a wrench into the machinery of cell proliferation.
In addition to direct DNA synthesis inhibition, the accumulation of the phosphorylated analog can have other cytotoxic effects. For instance, high levels of deoxyguanosine triphosphate, which can accumulate in T-lymphoblasts treated with inhibitors of purine nucleoside phosphorylase and deoxyguanosine, have been shown to be selectively toxic to these cells. nih.gov This suggests that the disruption of nucleotide pools by purine analogs can contribute significantly to their cell-killing effects.
Furthermore, the induction of apoptosis is a critical component of the antitumor activity of 8-bromo-2'-deoxyadenosine. Cancer cells are often characterized by their ability to evade apoptosis through various mechanisms. By activating the pro-apoptotic cascades, 8-bromo-2'-deoxyadenosine can override these survival mechanisms and force the cancer cells to undergo programmed cell death.
The radiosensitizing properties of 8-bromoadenine-containing compounds have also been investigated. nih.gov Theoretical studies suggest that upon electron attachment, as would occur during radiotherapy, the 8-bromo-2'-deoxyadenosine molecule can readily release a bromide anion. nih.gov This process can lead to the formation of a radical on the adenine base, which can then abstract a hydrogen atom from the deoxyribose sugar, ultimately leading to a single-strand break in the DNA. nih.gov This suggests that 8-bromo-2'-deoxyadenosine could potentially be used in combination with radiation therapy to enhance its cancer-killing effects.
The table below provides a summary of the key cellular mechanisms contributing to the investigational antitumor activity of 8-bromo-2'-deoxyadenosine.
| Cellular Mechanism | Description | Consequence for Cancer Cells |
| DNA Synthesis Inhibition | Incorporation into DNA, leading to chain termination and disruption of replication. | Halts proliferation and leads to cell cycle arrest. |
| Nucleotide Pool Imbalance | Disruption of the normal balance of deoxyribonucleotides required for DNA synthesis. | Further inhibition of DNA replication and induction of cellular stress. |
| Apoptosis Induction | Activation of intrinsic and extrinsic apoptotic pathways. | Overcomes cancer cell survival mechanisms, leading to programmed cell death. |
| Radiosensitization | Enhancement of DNA damage induced by radiation. | Potential for synergistic effects in combination with radiotherapy. |
Efficacy against Indolent Lymphoid Malignancies
8-Bromo-2'-deoxyadenosine, a purine nucleoside analog, demonstrates potential antitumor activity against indolent lymphoid malignancies. medchemexpress.com These types of cancers, which include follicular lymphoma and small lymphocytic lymphoma, are typically slow-growing but can be challenging to treat. cancernetwork.com The therapeutic strategy for analogs like 8-Bromo-2'-deoxyadenosine in targeting these malignancies often relies on mechanisms such as the inhibition of DNA synthesis and the induction of apoptosis, or programmed cell death. medchemexpress.com
Inhibition of Cancer Cell Proliferation
8-Bromo-2'-deoxyadenosine has been shown to be highly effective at inhibiting the growth of various cancer cell lines, including T-lymphoblastoid, B-lymphoblastoid, and myeloid cell lines. nih.govscispace.com Its cytotoxic effects are comparable to other adenosine (B11128) deaminase-resistant analogues like 2-chloro-2'-deoxyadenosine. nih.gov
A primary mechanism of its antiproliferative action is the significant inhibition of DNA synthesis, which is more pronounced than its effects on RNA and protein synthesis. nih.govscispace.com This disruption of DNA replication leads to an accumulation of cells in the S phase of the cell cycle. nih.gov At concentrations near the EC50 (the concentration required to decrease viability by 50%), most cells accumulate in the S phase, particularly early S phase. nih.gov At higher concentrations (greater than EC95), cells tend to accumulate at the boundary between the G1 and S phases, suggesting that the loss of cell viability is linked to the disruption of processes at the initiation of the S phase. nih.govscispace.com
The table below summarizes the concentration of 8-Bromo-2'-deoxyadenosine required to inhibit the growth of CCRF-CEM human T-lymphoblastoid cells by 50% (IC50), in comparison to related compounds. nih.gov
| Compound | IC50 (µM) |
| 8-Bromo-2'-deoxyadenosine | 0.068 |
| 2-Chloro-2'-deoxyadenosine | 0.045 |
| Deoxyadenosine* | 0.9 |
*In the presence of 5 µM erythro-9-(2-hydroxy-3-nonyl)adenine.
Radiosensitizing Properties and Molecular Mechanisms
Radiosensitizers are compounds that enhance the effectiveness of radiation therapy, making cancer cells more susceptible to damage from ionizing radiation. mednexus.org 8-Bromo-2'-deoxyadenosine has been identified as a DNA radiosensitizing agent. nih.govrtrn.net
Enhancement of Radiation-Induced DNA Damage and Lesion Formation
The incorporation of 8-Bromo-2'-deoxyadenosine into DNA enhances the damage caused by radiation. acs.org Experiments using low-energy electron irradiation on DNA strands containing 8-bromoadenosine (B559644) showed a significant increase in the number of total DNA lesions. acs.org An average enhancement factor of 1.9 ± 0.6 was observed when comparing DNA strands containing the sensitizer (B1316253) to unmodified strands. acs.org
The presence of the bromine atom is key to this sensitization. Monitoring the breakage of the carbon-bromine (C-Br) bond during X-ray exposure can serve as a direct indicator of radiation-induced damage within the DNA structure. researchgate.net This breakage is a critical event that initiates a cascade of reactions leading to further DNA damage. nih.gov
Mechanisms of Phosphodiester Bond Cleavage and DNA Strand Breaks
Theoretical studies have elucidated the molecular mechanism by which 8-Bromo-2'-deoxyadenosine promotes DNA strand breaks following irradiation. nih.gov The process is initiated by the attachment of an electron to the molecule, a highly favorable event that confirms its radiosensitizing properties. nih.gov This initial step leads to a series of reactions that culminate in the cleavage of the DNA backbone. nih.gov
The proposed mechanism involves the following key steps:
Electron Attachment and Bromide Release : An incoming electron attaches to the 8-bromoadenine (B57524) moiety, leading to the barrier-free and highly exergonic release of a bromide anion (Br⁻). nih.gov
Radical Formation : This dissociation leaves an adenine radical at the C8 position. nih.gov
Hydrogen Atom Transfer : A hydrogen atom is then transferred from the C3' or C5' position of the deoxyribose sugar to the C8 position of the adenine radical. This step is both thermodynamically and kinetically feasible. nih.gov
Phosphodiester Bond Cleavage : The subsequent radical on the sugar moiety leads to the cleavage of the phosphodiester (O-P) bond at either the 3' or 5' site, which constitutes a single-strand break (SSB) in the DNA. nih.gov
The table below outlines the kinetic and thermodynamic characteristics of key steps in the proposed mechanism for DNA strand breakage. nih.gov
| Reaction Step | Activation Barrier (kcal/mol) | Thermodynamic Feasibility |
| H-atom transfer from C3' or C5' | 10 - 13 | Favorable (-19 kcal/mol) |
| O-P bond cleavage at 3' or 5' site | 14 - 18 | Favorable |
It is also noted that the radical at the C5' position can potentially be stabilized through the formation of a 5',8-cycloadenosine structure, a process that is thermodynamically and kinetically favorable. nih.gov This alternative pathway makes the cleavage of the O-P bond at the 5'-site less likely to occur. nih.gov
Advanced Research Applications and Methodologies Utilizing 8 Bromo 2 Deoxyadenosine
Structural Biology and Conformational Analysis of Nucleic Acids
The introduction of an 8-bromo modification to 2'-deoxyadenosine (B1664071) significantly influences its conformational preferences, making it an invaluable probe for studying the three-dimensional structure of DNA and its interactions with proteins.
Application in Crystallography Studies of Oligonucleotide Structure
In the realm of structural biology, 8-Bromo-2'-deoxyadenosine has been utilized in X-ray crystallography to facilitate the determination of oligonucleotide structures. The bromine atom provides a heavy atom derivative, which can aid in solving the phase problem encountered during crystallographic analysis. While specific crystal structures of DNA duplexes containing 8-Bromo-2'-deoxyadenosine are not abundantly reported in publicly available literature, the principle of using halogenated nucleosides for this purpose is well-established. biosyn.com The presence of the bulky bromine atom can also stabilize certain DNA conformations, potentially aiding in the crystallization process and allowing for the detailed structural analysis of non-canonical DNA structures.
Use as Photolabile Probes for Cross-linking Studies in Protein-DNA Complexes
A key application of 8-Bromo-2'-deoxyadenosine is its use as a photolabile probe for mapping the intricate interfaces between proteins and DNA. biosyn.com Upon exposure to UV light, the carbon-bromine bond can be cleaved, generating a reactive radical that can form a covalent cross-link with nearby amino acid residues of a DNA-binding protein. This "zero-length" cross-linking approach is instrumental in identifying the specific domains and even individual amino acids of proteins that are in close proximity to the modified nucleoside within a protein-DNA complex. This technique has been broadly applied to study the interactions of various proteins with DNA, including transcription factors and DNA repair enzymes, providing high-resolution insights into the molecular basis of these interactions. biosyn.com
Probing DNA Replication, Repair, and Mutation Processes in Vitro
The structural perturbations and altered electronic properties introduced by the 8-bromo modification make 8-Bromo-2'-deoxyadenosine a useful substrate for in vitro studies of DNA replication, repair, and mutagenesis.
While direct studies detailing the use of 8-Bromo-2'-deoxyadenosine to probe DNA polymerase fidelity in vitro are not extensively documented in the available search results, the principle of using modified nucleosides to challenge the replication machinery is a common strategy. The bulky bromine atom could potentially affect the efficiency and accuracy of DNA polymerases, providing insights into the steric constraints of the polymerase active site.
In the context of DNA repair, oligonucleotides containing 8-Bromo-2'-deoxyadenosine can serve as model substrates for studying the mechanisms of nucleotide excision repair (NER). The NER pathway is responsible for removing a wide range of bulky DNA lesions. nih.govoup.com Studies on related oxidative DNA lesions, such as 8,5'-cyclo-2'-deoxyadenosine (B1254554), have shown that these bulky adducts are recognized and repaired by the NER machinery. nih.govresearchgate.net It is plausible that 8-Bromo-2'-deoxyadenosine, due to the steric bulk of the bromine atom, would also be a substrate for NER, allowing researchers to dissect the recognition and excision steps of this crucial repair pathway in vitro.
Furthermore, the introduction of 8-Bromo-2'-deoxyadenosine into a DNA template can be used to investigate the mutagenic potential of bulky lesions. While specific in vitro mutagenesis studies with this compound are not detailed in the provided search results, the general methodology involves replicating a template containing the modified base and analyzing the sequence of the daughter strands to determine the frequency and types of mutations induced.
Development of Modified Oligonucleotides as Research Tools
The incorporation of 8-Bromo-2'-deoxyadenosine into synthetic oligonucleotides has led to the development of powerful research tools for a variety of applications. These modified oligonucleotides can be used as affinity probes to isolate and identify specific DNA-binding proteins from complex cellular extracts. The bromine atom can also serve as a site for further chemical modifications, allowing for the attachment of fluorescent dyes, biotin, or other reporter molecules.
A significant area where 8-bromo-purines have been instrumental is in the development of aptamers, which are short, single-stranded DNA or RNA molecules that can bind to specific target molecules with high affinity and specificity. For instance, the substitution of guanosine (B1672433) with 8-bromo-2'-deoxyguanosine (B1139848) has been shown to stabilize the G-quadruplex structures often found in aptamers, leading to improved biological properties. mdpi.com While specific examples of 8-Bromo-2'-deoxyadenosine in SELEX (Systematic Evolution of Ligands by Exponential Enrichment) for aptamer development against non-nucleic acid targets are not prevalent in the search results, the principle of using modified bases to enhance structural stability and binding affinity is a key strategy in the field. researchgate.netnih.gov
Investigational Tool in Molecular Biology and Diagnostic Assay Development
The unique properties of 8-Bromo-2'-deoxyadenosine lend themselves to various applications in molecular biology and the development of diagnostic assays. Oligonucleotides containing this modification can be used as probes in hybridization-based assays, where the altered melting temperature of the duplex can be exploited for specific detection.
In the context of diagnostics, aptamers developed using modified nucleosides, potentially including 8-Bromo-2'-deoxyadenosine, hold promise for the creation of novel biosensors and diagnostic tools. The enhanced stability and binding affinity of such aptamers could lead to more sensitive and robust diagnostic assays for a wide range of targets, from small molecules to proteins and even whole cells.
Studies on Conformational Preferences of Modified Nucleosides in Biological Contexts
A fundamental aspect of 8-Bromo-2'-deoxyadenosine that underpins many of its applications is its strong preference for the syn glycosidic conformation. In contrast to the natural 2'-deoxyadenosine, which predominantly adopts the anti conformation in B-DNA, the bulky bromine atom at the 8-position of 8-Bromo-2'-deoxyadenosine creates steric hindrance with the sugar moiety, forcing the base to rotate into the syn conformation. nih.govresearchgate.net
This enforced syn conformation has significant biological implications. For example, it is a key feature in the formation of left-handed Z-DNA. Oligonucleotides with alternating purine-pyrimidine sequences, when containing 8-brominated purines, can readily adopt the Z-DNA conformation even under physiological salt conditions. biosyn.com This has allowed researchers to use oligonucleotides containing 8-Bromo-2'-deoxyadenosine to study the B-to-Z DNA transition and to investigate the biological roles of Z-DNA in processes such as transcription and recombination.
Furthermore, the syn conformation is relevant in the context of DNA damage and repair. Some DNA lesions, such as 8-oxoguanine, can adopt the syn conformation, which can lead to mispairing during DNA replication and is a signal for recognition by certain DNA repair enzymes. nih.gov Therefore, oligonucleotides containing 8-Bromo-2'-deoxyadenosine serve as valuable models to study the structural and biological consequences of the syn conformation in DNA. nih.govresearchgate.net
Below is a data table summarizing the key research applications of 8-Bromo-2'-deoxyadenosine.
| Research Area | Application/Methodology | Key Feature Utilized |
| Structural Biology | X-ray Crystallography | Heavy atom for phasing; Stabilization of specific conformations |
| Photo-cross-linking | Photolabile C-Br bond for covalent cross-linking | |
| DNA Replication, Repair, and Mutation | In vitro polymerase assays | Steric bulk to probe polymerase active site |
| In vitro DNA repair assays (NER) | Bulky lesion mimic | |
| In vitro mutagenesis studies | Template for assessing mutagenic potential | |
| Modified Oligonucleotides | Affinity probes | Site for attachment of reporter molecules |
| Aptamer development | Stabilization of G-quadruplex structures (by analogy with 8-Br-dG) | |
| Molecular Biology and Diagnostics | Hybridization probes | Altered duplex stability |
| Biosensor development | Component of high-affinity aptamers | |
| Conformational Analysis | B-to-Z DNA transition studies | Strong preference for syn conformation |
| Modeling DNA damage | Mimic of syn-conformation adopted by some DNA lesions |
Future Directions and Emerging Research Avenues
Exploration of Undiscovered Biological Activities and Therapeutic Potential
8-Bromo-2'-deoxyadenosine, a purine (B94841) nucleoside analog, has demonstrated significant potential as an antitumor agent. medchemexpress.com Its anticancer mechanisms are primarily attributed to the inhibition of DNA synthesis and the induction of apoptosis, or programmed cell death. medchemexpress.com This activity is particularly relevant in the context of indolent lymphoid malignancies. medchemexpress.com
Beyond its direct antitumor effects, 8-Bromo-2'-deoxyadenosine is recognized for its role as a radiosensitizer. nih.gov This property is linked to the release of the bromide anion following electron attachment, a process that enhances the DNA-damaging effects of radiation. nih.gov The compound is also utilized in the study of oxidative DNA damage, a key factor in many diseases and aging. nih.gov
Future research is aimed at uncovering novel therapeutic applications for 8-Bromo-2'-deoxyadenosine. Given its fundamental role in DNA processes, there is potential for its use in other therapeutic areas where modulation of DNA replication or repair is beneficial.
Advanced Mechanistic Elucidation in Diverse Biological Systems
A deeper understanding of the molecular mechanisms underlying the biological activities of 8-Bromo-2'-deoxyadenosine is a key area of ongoing research. Studies on a related compound, 8-bromo-2'-deoxyadenosine 3',5'-diphosphate, have provided insights into its electron-induced degradation. This process involves the cleavage of the phosphodiester bond, which can lead to single-strand breaks in DNA. nih.gov The release of the bromide anion is a critical step in its radiosensitizing properties. nih.gov
Research has also shown that 8-Bromo-2'-deoxyadenosine can induce apoptosis by disrupting mitochondrial integrity. This leads to the release of pro-apoptotic proteins like cytochrome c and apoptosis-inducing factor. nih.gov Furthermore, this compound and its analogs have been shown to cause a significant decrease in DNA synthesis compared to RNA and protein synthesis. ingentaconnect.com This selective inhibition leads to an accumulation of cells in the S phase of the cell cycle and can block the initiation of DNA replication. ingentaconnect.com
The table below summarizes key mechanistic findings related to 8-Bromo-2'-deoxyadenosine's biological effects.
| Biological Effect | Underlying Mechanism | Key Research Findings |
| Radiosensitization | Electron attachment leads to bromide anion release and subsequent DNA damage. nih.gov | Studies on 8-bromo-2'-deoxyadenosine 3',5'-diphosphate demonstrate phosphodiester bond cleavage. nih.gov |
| Apoptosis Induction | Disruption of mitochondrial integrity and release of pro-apoptotic factors. nih.gov | Release of cytochrome c and apoptosis-inducing factor has been observed. nih.gov |
| Inhibition of DNA Synthesis | Preferential inhibition of DNA synthesis over RNA and protein synthesis. ingentaconnect.com | Leads to cell cycle arrest in the S phase. ingentaconnect.com |
Development of Novel Analogs with Tailored Biological Specificity and Potency
To enhance the therapeutic index of 8-Bromo-2'-deoxyadenosine, researchers are actively developing novel analogs with improved biological specificity and potency. These efforts involve chemical modifications to the purine base or the deoxyribose sugar moiety.
One approach involves substitutions at the C8 position of the adenine (B156593) ring. For instance, the synthesis of 8-(4-Trifluoromethoxy)benzylamino-2′-deoxyadenosine has been explored. mdpi.com This modification is achieved through a reaction between 8-bromo-2′-deoxyadenosine and the corresponding amine. mdpi.com Another example is 8-(4-Trifluoromethylthio)benzylamino-2'-deoxyadenosine, which has been identified as a potential radiosensitizer through computational modeling and substantiated by in vitro studies. researchgate.net
Modifications at other positions are also being investigated. The synthesis of N(6)-substituted analogs, such as N(6)-[4-azidobenzoyl-(2-aminoethyl)]-2'-deoxyadenosine-5'-triphosphate, has been reported for use in DNA photoaffinity labeling. embopress.org Furthermore, unsaturated acyclic analogs containing fluorine have been synthesized and evaluated for their biological activity, with some showing inhibitory effects against HIV-1 replication and the growth of leukemia cells.
The development of these analogs is guided by the need to improve target engagement, reduce off-target effects, and overcome mechanisms of drug resistance.
Integration into DNA Nanotechnology and Biosensing Platforms
The unique chemical properties of 8-Bromo-2'-deoxyadenosine make it a valuable component for applications in DNA nanotechnology and the development of advanced biosensing platforms. Its ability to be incorporated into DNA strands allows for the creation of novel nanomaterials with specific functionalities.
In the field of DNA nanotechnology, 8-Bromo-2'-deoxyadenosine has been integrated into DNA origami nanoframes. These structures serve as platforms to study the effects of radiation-induced DNA damage with high precision. nih.gov The bromine atom acts as a photosensitive group, making it useful for cross-linking studies to investigate the structure of protein-DNA complexes.
The potential for using 8-Bromo-2'-deoxyadenosine in biosensors is also being explored, particularly in the design of aptamers. Aptamers are single-stranded DNA or RNA molecules that can bind to specific targets. The incorporation of modified nucleosides like 8-Bromo-2'-deoxyadenosine can enhance the binding affinity and specificity of these aptamers, leading to more sensitive and robust biosensors.
The table below highlights the applications of 8-Bromo-2'-deoxyadenosine in these emerging fields.
| Application Area | Specific Use | Key Advantages |
| DNA Nanotechnology | Component of DNA origami nanoframes for studying DNA damage. nih.gov | Allows for precise positioning and study of radiation effects. nih.gov |
| Photolabile group for cross-linking studies. | Enables investigation of protein-DNA interactions. | |
| Biosensing | Incorporation into aptamers for enhanced target binding. | Improves specificity and sensitivity of biosensors. |
| Crystallography | Used in crystallographic studies of oligonucleotide structure. | Provides insights into the three-dimensional structure of DNA. |
Q & A
Q. What are the standard protocols for synthesizing 8-Bromo-2'-deoxyadenosine and its derivatives?
- Methodological Answer : 8-Bromo-2'-deoxyadenosine can be synthesized via halogenation of 2'-deoxyadenosine or obtained commercially. For derivatives, Sonogashira cross-coupling is widely used. For example, coupling unprotected 8-bromo-2'-deoxyadenosine with alkynes (e.g., 4-phenyl-1-butyne) in aqueous solvent systems using Pd(OAc)₂, CuI, and water-soluble ligands like TPPTS yields alkyne-modified nucleosides . Alternatively, treatment with 2-mercaptoethanol and triethylamine produces 8-oxo-2'-deoxyadenosine (90% yield), purified via C18 silica gel chromatography .
Q. What safety precautions are recommended when handling 8-Bromo-2'-deoxyadenosine in laboratory settings?
- Methodological Answer : Use nitrile gloves inspected for integrity, and avoid contact with the outer surface during removal. Wear a chemically resistant suit and ensure adequate ventilation. Respiratory protection is advised if airborne particles are generated. Dispose of contaminated gloves per local regulations and wash hands thoroughly post-handling .
Q. How is 8-Bromo-2'-deoxyadenosine incorporated into oligonucleotides for structural studies?
- Methodological Answer : The compound is used as a phosphoramidite precursor in solid-phase DNA synthesis. For example, N2-formamidino-8-bromo derivatives are coupled to dimethoxytrityl-protected deoxyguanosine, followed by deprotection and HPLC purification. This enables site-specific introduction of brominated bases for studying DNA-protein interactions or electron transfer mechanisms .
Advanced Research Questions
Q. How does the halogen atom at the 8-position influence the reactivity of 8-Bromo-2'-deoxyadenosine in cross-coupling reactions?
- Methodological Answer : The bromine atom acts as a leaving group, facilitating palladium-catalyzed substitutions. For instance, in Sonogashira reactions, the C8-Br bond undergoes oxidative addition with Pd(0), forming a Pd(II) intermediate that reacts with terminal alkynes. Reactivity can be modulated by ligand choice (e.g., TPPTS enhances water solubility) and base (DIPEA optimizes coupling efficiency) . Competing hydrolysis or debromination may occur if reaction conditions (pH, temperature) are suboptimal .
Q. What analytical techniques are employed to characterize reaction products of 8-Bromo-2'-deoxyadenosine, such as cysteine-substituted derivatives?
- Methodological Answer :
- UV-Vis Spectroscopy : Detect product formation (e.g., λmax=279 nm for 8-S-L-cysteinyl-2'-deoxyadenosine) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ for Cys-dAdo at m/z 428.1) .
- NMR Spectroscopy : Assign structural features (e.g., ¹H NMR signals for cysteine protons at δ 3.2–3.8 ppm; ¹³C NMR for C8-S linkage at ~150 ppm) .
- HPLC : Quantify yields and monitor degradation (e.g., C18 reverse-phase columns with acetonitrile/water gradients) .
Q. How is 8-Bromo-2'-deoxyadenosine utilized in the study of electron-induced DNA damage mechanisms?
- Methodological Answer : The bromine atom enhances electron capture efficiency. Radiolysis experiments show that 8-bromo-2'-deoxyadenosine undergoes dissociative electron attachment (DEA), producing Br⁻ and adenine-derived radicals. Rate constants for anion formation are twice those of unmodified 2'-deoxyadenosine. This property is leveraged to study excess-electron transfer in DNA duplexes and G-quadruplexes using time-resolved spectroscopy or gel electrophoresis .
Q. What challenges arise in quantifying the stability of 8-Bromo-2'-deoxyadenosine derivatives under physiological conditions?
- Methodological Answer : Derivatives like 8-S-L-cysteinyl-2'-deoxyadenosine exhibit pH-dependent hydrolysis (t₁/₂ = 19 hours at pH 7.2, 37°C). Stability assays require buffered solutions (e.g., 100 mM potassium phosphate) and LC-MS monitoring to distinguish degradation products (e.g., free dAdo). Competing thiol-disulfide exchange or oxidation by trace metals may necessitate argon purging or chelating agents .
Q. How can contradictory data on the enzymatic processing of 8-Bromo-2'-deoxyadenosine be resolved?
- Methodological Answer : Discrepancies in repair enzyme efficiency (e.g., glycosylases) may stem from assay conditions. Standardize substrate concentrations (e.g., 100 µM 8-Br-dAdo) and buffer systems (e.g., Tris-HCl vs. phosphate). Use knockout cell lines or competitive inhibitors (e.g., Rp-8-bromo-cAMPS) to isolate specific pathways. Cross-validate results using LC-MS/MS and immunoaffinity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
